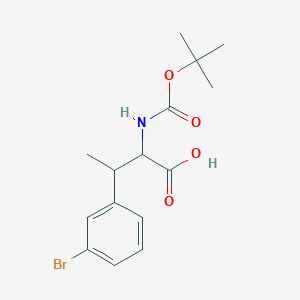
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl-protected amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves the following steps:
Amino Acid Derivatization: The amino group is protected using tert-butoxycarbonyl (Boc) protection. This can be done by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Coupling Reaction: The bromophenyl derivative is then coupled with the Boc-protected amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and coupling reactions, as well as automated systems for purification and quality control.
化学反应分析
Types of Reactions
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form phenolic derivatives or reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: Various substituted phenyl derivatives.
Deprotection: Free amine derivatives.
Oxidation: Phenolic compounds.
Reduction: Cyclohexyl derivatives.
科学研究应用
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues, while the amino group can form hydrogen bonds with polar residues.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with the bromine atom at the para position.
3-(3-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-2-amino butanoic acid: Lacks the Boc protection on the amino group.
Uniqueness
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the presence of both the bromophenyl group and the Boc-protected amino group, which confer specific reactivity and stability properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
IUPAC Name |
3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-9(10-6-5-7-11(16)8-10)12(13(18)19)17-14(20)21-15(2,3)4/h5-9,12H,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDKSWKOFNLPRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














